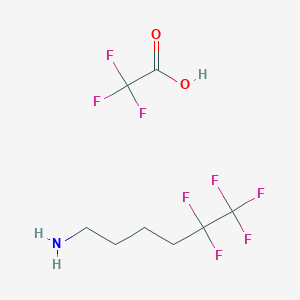

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2490420-56-7 . It has a molecular weight of 305.17 . The IUPAC name for this compound is 5,5,6,6,6-pentafluorohexan-1-amine 2,2,2-trifluoroacetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F5N.C2HF3O2/c7-5(8,6(9,10)11)3-1-2-4-12;3-2(4,5)1(6)7/h1-4,12H2;(H,6,7) .Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Fluorine Introduction in Medicinal Chemistry

Keith G. Andrews and colleagues (2017) have developed a practical, catalyst-free reductive trifluoroethylation reaction of free amines using trifluoroacetic acid, demonstrating its utility in the construction of fluorinated amines. This method offers remarkable functional group tolerance and simplifies the introduction of fluorine atoms into biologically active compounds, which is crucial for manipulating their physicochemical properties in drug design (Andrews et al., 2017).

Enhancing Heterocyclic Compound Synthesis

In the field of heterocyclic chemistry, E. Höss, K. Geith, and K. Burger (1989) explored the synthesis and potential of 5-amino- and 5-aminomethyl-4-trifluoromethyl-1.3-azoles. These compounds represent a novel class of trifluoromethyl-substituted heteroaromatic amines, highlighting the versatility of trifluoroacetic acid in introducing amino groups adjacent to trifluoromethyl groups into heteroaromatic compounds (Höss et al., 1989).

Synthesis of Fluorinated Amino Acids and Benzodiazepines

Saurav Bera and colleagues (2014) reported a trifluoroacetic acid-catalyzed domino reaction as an approach to synthesizing amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This strategy provides efficient access to a library of benzodiazepines for potential pharmaceutical or biological activities, demonstrating the role of trifluoroacetic acid in facilitating novel synthesis pathways (Bera et al., 2014).

Organic Synthesis and Material Science

Andrej V Matsnev and colleagues (2014) described scalable routes for the synthesis of pentafluorosulfanyldifluoroacetic acid and its derivatives, opening new avenues for the synthesis of functionalized materials and compounds. Their work illustrates the utility of fluorinated acids in organic synthesis, contributing to the development of novel materials and chemicals with enhanced properties (Matsnev et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

5,5,6,6,6-pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F5N.C2HF3O2/c7-5(8,6(9,10)11)3-1-2-4-12;3-2(4,5)1(6)7/h1-4,12H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOIVCVCKPTQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(F)(F)F)(F)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F8NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2830120.png)

![6-(morpholin-4-yl)-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2830125.png)

![5-(Difluoromethoxy)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2830126.png)

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2830127.png)

![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2830129.png)

![5-ethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2830133.png)

![Ethyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2830134.png)

![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide](/img/structure/B2830135.png)

![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2830142.png)

phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2830143.png)